![molecular formula C19H20N4O5 B12103598 2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)
2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-PHE-GLY-PNA typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, glycine, to a solid resin. Subsequent amino acids, phenylalanine and N-acetyl groups, are added sequentially using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of AC-PHE-GLY-PNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
AC-PHE-GLY-PNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The cleavage of the peptide bond between phenylalanine and glycine results in the release of p-nitroaniline, a chromogenic product that can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis of AC-PHE-GLY-PNA is typically carried out in aqueous buffer solutions at physiological pH (around 7.4). Common reagents include proteolytic enzymes such as chymotrypsin and trypsin. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .
Major Products
The major product formed from the enzymatic hydrolysis of AC-PHE-GLY-PNA is p-nitroaniline, which absorbs light at 405 nm, allowing for easy quantification of enzyme activity .
Aplicaciones Científicas De Investigación
AC-PHE-GLY-PNA is widely used in scientific research for the following applications:
Enzyme Kinetics: It serves as a substrate for studying the kinetics of proteolytic enzymes, providing insights into enzyme activity and specificity.
Drug Development: The compound is used in screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic agents.
Diagnostic Tools: AC-PHE-GLY-PNA is employed in diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of various diseases.
Mecanismo De Acción
The mechanism of action of AC-PHE-GLY-PNA involves its cleavage by proteolytic enzymes. The enzyme binds to the substrate, positioning the peptide bond for nucleophilic attack. The catalytic triad of the enzyme (usually consisting of serine, histidine, and aspartate) facilitates the cleavage of the peptide bond, resulting in the release of p-nitroaniline .
Comparación Con Compuestos Similares
Similar Compounds
N-Succinyl-Gly-Gly-Phe-p-nitroanilide: Another peptide substrate used for studying proteolytic enzymes.
Boc-Phe-Gly-p-nitroanilide: A similar compound with a different protecting group, used in enzyme assays.
Uniqueness
AC-PHE-GLY-PNA is unique due to its specific sequence and the presence of the p-nitroaniline group, which provides a chromogenic signal upon cleavage. This makes it particularly useful for spectrophotometric assays, allowing for easy and accurate measurement of enzyme activity .
Propiedades
Fórmula molecular |
C19H20N4O5 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)20-12-18(25)22-15-7-9-16(10-8-15)23(27)28/h2-10,17H,11-12H2,1H3,(H,20,26)(H,21,24)(H,22,25) |
Clave InChI |
NCQTWSDYMRWNMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



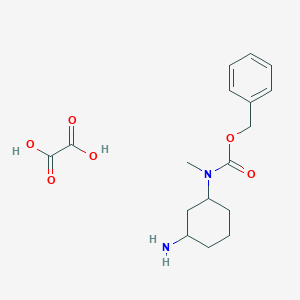



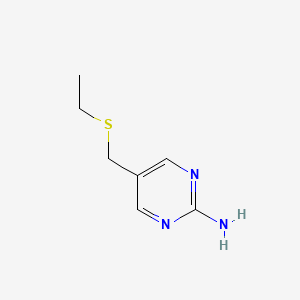
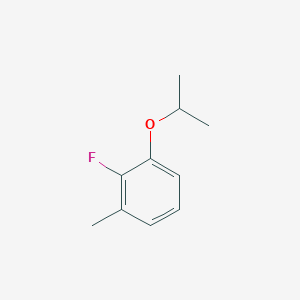
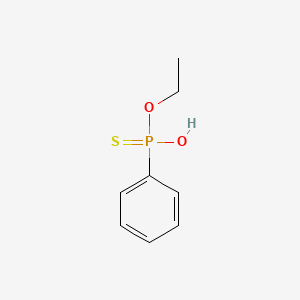
![1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B12103539.png)
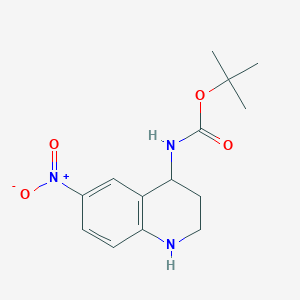
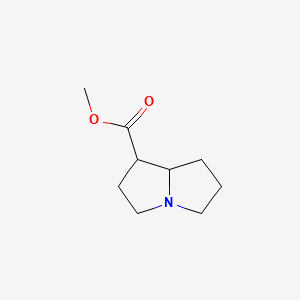
![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)

![6-Bromoimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12103571.png)
